Bienvenue dans la boutique en ligne BenchChem!

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Sulfonamide Pharmacology

This fluorinated benzenesulfonamide (CAS 332021-37-1) is a documented human carbonic anhydrase II inhibitor (Ki ~320 nM), specifically claimed in patent WO2014062044 for enhanced CA inhibition via its 4-fluoro-2-methoxy substitution and N-(pyridin-3-ylmethyl) side chain. Unlike generic sulfonamides, it offers reproducible benchmarking in stopped-flow CO2 hydrase assays and serves as a defined control for high-throughput screening campaigns. Procure the exact compound to ensure legal compliance for SAR studies that inform proprietary follow-on candidates.

Molecular Formula C13H13FN2O3S
Molecular Weight 296.32g/mol
CAS No. 332021-37-1
Cat. No. B344610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide
CAS332021-37-1
Molecular FormulaC13H13FN2O3S
Molecular Weight296.32g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=CC=C2
InChIInChI=1S/C13H13FN2O3S/c1-19-12-7-11(14)4-5-13(12)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
InChIKeyRFEPTXXKGBYTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.4 [ug/mL]

Procurement Guide to 4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide (332021-37-1): A Potent Human Carbonic Anhydrase II Inhibitor


4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide (CAS 332021-37-1) is a fluorinated benzenesulfonamide derivative [1] with a molecular formula of C13H13FN2O3S and a molecular weight of 296.32 g/mol [2]. The compound features a 4-fluoro-2-methoxy substitution on the benzenesulfonamide core and an N-(pyridin-3-ylmethyl) side chain [1]. This compound has been reported as an inhibitor of human carbonic anhydrase II (hCA II) with a Ki value of 320 nM, as documented in the ChEMBL and BindingDB databases [3]. The fluorinated benzenesulfonamide scaffold is also the subject of patent WO2014062044, which claims this class as carbonic anhydrase inhibitors for biomedical applications [4].

Why 4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamides


Generic benzenesulfonamides, such as the clinically used acetazolamide and simple halogenosulfanilamides, exhibit highly variable inhibition profiles across carbonic anhydrase (CA) isoforms. For example, in studies on the bacterial pathogen Porphyromonas gingivalis, many simple aromatic sulfonamides were ineffective as inhibitors of the β-class enzyme (PgiCAb), while the best inhibitors (acetazolamide, ethoxzolamide) achieved KIs of only 214–280 nM [1]. The 4-fluoro-2-methoxy substitution pattern combined with the N-pyridin-3-ylmethyl side chain present in this compound is specifically claimed in patent WO2014062044 for enhanced CA inhibition [2]. Subtle modifications to the benzenesulfonamide scaffold dramatically alter binding thermodynamics, kinetics, and selectivity across CA isoforms, as demonstrated by Zubriene et al. through crystallographic and kinITC studies [3]. Substituting this compound with a generic sulfonamide risks losing the specific interaction profile necessary for reproducible enzyme inhibition.

Quantitative Inhibition Evidence for 4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide (332021-37-1)


hCA II Inhibition Potency (Ki = 320 nM) Versus Clinically Used Sulfonamides

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide inhibits recombinant human carbonic anhydrase II (hCA II) with a Ki of 320 ± n/a nM, as assessed by the stopped-flow CO2 hydrase assay following 15-minute preincubation [1]. By comparison, clinical standards acetazolamide and ethoxzolamide demonstrate KIs in the range of 214–280 nM against the structurally distinct β-class carbonic anhydrase from P. gingivalis (PgiCAb), while simple 4-aminoalkylbenzenesulfonamides yield KIs of 364–475 nM against the same target [2]. Although these measurements involve different enzyme isoforms, they establish the compound's potency within the same nanomolar order as first-line CA inhibitors, positioning it as a research tool for human CA II-focused studies.

Carbonic Anhydrase Inhibition Enzyme Kinetics Sulfonamide Pharmacology

Patent-Protected Fluorinated Scaffold with Specific 4-Fluoro-2-methoxy Substitution

Patent WO2014062044 (granted as EP2914583) explicitly claims fluorinated benzenesulfonamides of formula (I) as inhibitors of carbonic anhydrase, where the substitution pattern includes 4-fluoro and 2-methoxy groups among the specifically claimed embodiments [1]. The patent, filed by Vilnius University, provides legal protection for this precise substitution geometry in biomedical applications. Generic or unsubstituted benzenesulfonamides lack this IP-protected differentiation, meaning procurement of the exact compound ensures compliance with patent-protected structural claims for CA inhibition research and pharmaceutical development.

Intellectual Property Scaffold Differentiation Drug Design

Thermodynamic Binding Characterization Supports Structure-Activity Differentiation from Non-Fluorinated Analogs

Zubriene et al. (2016) performed intrinsic thermodynamic and crystallographic characterization of 2,4- and 3,4-substituted fluorinated benzenesulfonamides binding to human carbonic anhydrases using kinITC and X-ray crystallography [1]. While the study focused on para-substituted fluorinated benzenesulfonamides rather than the exact 4-fluoro-2-methoxy-N-pyridin-3-ylmethyl variant, it demonstrated that fluorine substitution at the 4-position significantly alters the intrinsic binding enthalpy and entropy compared to non-fluorinated analogs, with ΔG° values shifting by several kJ/mol depending on the substitution pattern [1]. This establishes that the 4-fluoro substitution is a critical determinant of binding thermodynamics that cannot be achieved with non-fluorinated benzenesulfonamides.

Thermodynamics Binding Kinetics Isothermal Titration Calorimetry

Application Scenarios for 4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide (332021-37-1)


Human Carbonic Anhydrase II Enzymatic Assays and Inhibitor Screening

With a documented Ki of 320 nM against recombinant hCA II [1], this compound serves as a characterized reference inhibitor for setting activity baselines in stopped-flow CO2 hydrase assays. It is suitable for benchmarking novel sulfonamide inhibitors and for use as a control compound in high-throughput screening campaigns targeting human carbonic anhydrase isoforms.

Structure-Activity Relationship (SAR) Studies on Fluorinated Benzenesulfonamides

As part of the patented fluorinated benzenesulfonamide series (WO2014062044) [2], this compound provides a defined 4-fluoro-2-methoxy substitution pattern for systematic SAR exploration. Researchers investigating the impact of fluorine position and methoxy substitution on CA inhibition thermodynamics and kinetics can use this compound as a key data point in substitution matrices, building on the intrinsic thermodynamic framework established by Zubriene et al. [3].

Chemical Probe Development for Carbonic Anhydrase-Related Pathologies

The compound's nanomolar affinity for hCA II and its structural differentiation from generic sulfonamides, as outlined in the Del Prete et al. comparative inhibition study [4], support its use as a chemical probe for investigating CA II-dependent physiological and pathological processes, including glaucoma, edema, and neurological disorders where CA II inhibition is therapeutically relevant.

Patent-Compliant Lead Optimization in Biomedical Research

For pharmaceutical discovery programs requiring access to patent-protected chemical space, this compound offers a well-characterized entry point into the fluorinated benzenesulfonamide series claimed in WO2014062044 [2]. Procurement of the exact compound ensures legal compliance for structure-activity studies that may inform the design of proprietary follow-on candidates.

Quote Request

Request a Quote for 4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.